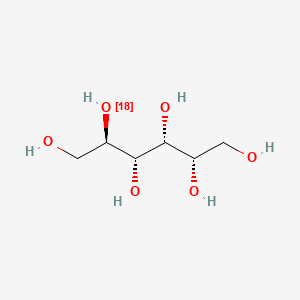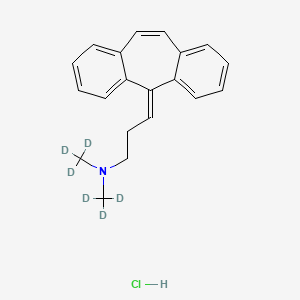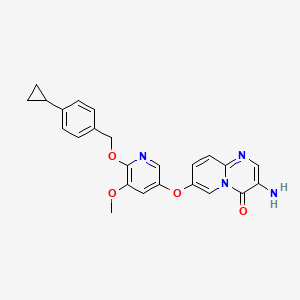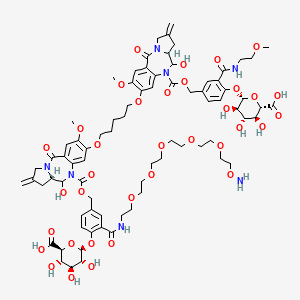![molecular formula C30H38N6NaO25-11 B12406067 Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is a complex organic compound known for its chelating properties. It is commonly used in various scientific and industrial applications due to its ability to bind metal ions effectively. This compound is a derivative of ethylenediaminetetraacetic acid (EDTA) and is often utilized in fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through multiple steps, including the formation of intermediate compounds, which are subsequently converted into the final product through further chemical reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrated form.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Substitution Reactions: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Hydrolysis: Under certain conditions, the compound can undergo hydrolysis, leading to the breakdown of its structure.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts (e.g., calcium chloride, magnesium sulfate) and acids or bases to adjust the pH. The reactions are typically carried out in aqueous solutions, and the conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in chelation reactions, the primary products are metal complexes, while hydrolysis reactions may yield simpler organic acids and amines.
Aplicaciones Científicas De Investigación
Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in analytical chemistry to bind metal ions and facilitate their detection and quantification.
Biology: The compound is employed in biological research to study metal ion interactions with biomolecules and to remove metal ions from biological samples.
Medicine: In medical research, it is used to develop treatments for metal poisoning by binding and removing toxic metal ions from the body.
Industry: The compound is used in various industrial processes, including water treatment, where it helps to remove metal contaminants from water.
Mecanismo De Acción
The mechanism of action of Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate involves its ability to form stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing their interaction with other molecules. This chelation process is crucial in applications where the removal or stabilization of metal ions is required.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but different structural features.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to EDTA.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites but still effective in certain applications.
Uniqueness
Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is unique due to its specific structure, which provides multiple binding sites for metal ions, making it highly effective in chelation. Its hydrated form also enhances its solubility and stability in aqueous solutions, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C30H38N6NaO25-11 |
|---|---|
Peso molecular |
905.6 g/mol |
Nombre IUPAC |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate |
InChI |
InChI=1S/3C10H16N2O8.Na.H2O/c3*13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h3*1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H2/q;;;+1;/p-12 |
Clave InChI |
YPIURJHCXLMSGX-UHFFFAOYSA-B |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)



![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)



